6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid
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Overview
Description
6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid is a compound that belongs to the class of pyrazine derivatives. Pyrazine compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a prop-2-yn-1-yloxy group attached to an amino group, which is further connected to a pyrazine ring with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with prop-2-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction can produce amino alcohols.
Scientific Research Applications
6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group allows for bioorthogonal reactions, making it useful in bioconjugation and labeling studies. The compound can bind to enzymes and proteins, affecting their activity and function. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N6-[(Prop-2-yn-1-yloxy)carbonyl]-L-lysine hydrochloride: A clickable amino acid derivative used in bioconjugation.
Fmoc-L-Lys(Nvoc)-OH: A lysine derivative used in peptide synthesis.
L-C-Propargylglycine: An amino acid derivative with a similar alkyne group.
Uniqueness
6-[(Prop-2-yn-1-yloxy)amino]pyrazine-2-carboxylic acid is unique due to its specific structure, which combines a pyrazine ring with a prop-2-yn-1-yloxy group. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H7N3O3 |
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Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-(prop-2-ynoxyamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-2-3-14-11-7-5-9-4-6(10-7)8(12)13/h1,4-5H,3H2,(H,10,11)(H,12,13) |
InChI Key |
CFUVRGCUJDFJHK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC(=CN=C1)C(=O)O |
Origin of Product |
United States |
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